![molecular formula C13H9ClN2S2 B2994981 2-Benzothiazol-2-ylthio-5-chlorophenylamine CAS No. 381713-58-2](/img/structure/B2994981.png)
2-Benzothiazol-2-ylthio-5-chlorophenylamine
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Description
“2-Benzothiazol-2-ylthio-5-chlorophenylamine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-Benzothiazol-2-ylthio-5-chlorophenylamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound, “(2-Benzothiazolylthio)acetic acid”, involves the reaction of Bromoacetic acid and 2-Mercaptobenzothiazole .Molecular Structure Analysis
The benzothiazole ring system is a prominent heterocycle that involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole compounds, including “2-Benzothiazol-2-ylthio-5-chlorophenylamine”, can undergo various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Mechanism of Action
While the specific mechanism of action for “2-Benzothiazol-2-ylthio-5-chlorophenylamine” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities. These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant activities, and more .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-8-5-6-11(9(15)7-8)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYBAQUSVDUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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